molecular formula C19H24N2O5S2 B2485987 1,4-Ditosyl-1,4-diazepan-6-ol CAS No. 28860-33-5

1,4-Ditosyl-1,4-diazepan-6-ol

Cat. No.: B2485987
CAS No.: 28860-33-5
M. Wt: 424.53
InChI Key: SCXJSBCHAPZLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1,4-Ditosyl-1,4-diazepan-6-ol has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The safety precautions for handling 1,4-Ditosyl-1,4-diazepan-6-ol include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Ditosyl-1,4-diazepan-6-ol can be synthesized through a multi-step process involving the following key steps:

    Formation of the Diazepane Ring: The synthesis begins with the formation of the diazepane ring through the cyclization of appropriate precursors. This step typically involves the reaction of a diamine with a dihalide under basic conditions.

    Introduction of Tosyl Groups: The diazepane ring is then subjected to tosylation, where tosyl chloride (p-toluenesulfonyl chloride) is used to introduce the tosyl groups at the nitrogen atoms. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the sixth position of the diazepane ring. This can be achieved through various methods, including oxidation of a precursor or direct hydroxylation using appropriate reagents.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

1,4-Ditosyl-1,4-diazepan-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the tosyl groups, resulting in the formation of the parent diazepane ring.

    Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of the parent diazepane ring.

    Substitution: Formation of substituted diazepane derivatives with various functional groups.

Comparison with Similar Compounds

  • 1,4-Dibenzyl-1,4-diazepan-6-ol
  • 1,4-Dimethyl-1,4-diazepan-6-ol
  • 1,4-Diethyl-1,4-diazepan-6-ol

Comparison:

1,4-Ditosyl-1,4-diazepan-6-ol is unique due to the presence of tosyl groups, which impart specific chemical properties such as increased stability and reactivity.

Properties

IUPAC Name

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-15-3-7-18(8-4-15)27(23,24)20-11-12-21(14-17(22)13-20)28(25,26)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXJSBCHAPZLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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